N-(carbamoylamino)-N'-phenylcarbamimidothioic acid
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Overview
Description
The compound with the identifier “N-(carbamoylamino)-N'-phenylcarbamimidothioic acid” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(carbamoylamino)-N'-phenylcarbamimidothioic acid involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct . The reaction can be represented as:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The removal of byproducts and solvents is crucial to obtain the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Types of Reactions
N-(carbamoylamino)-N'-phenylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(carbamoylamino)-N'-phenylcarbamimidothioic acid has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound has potential therapeutic applications, including its use in drug development and as a precursor for pharmaceutical compounds.
Industry: In industrial applications, the compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(carbamoylamino)-N'-phenylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. It acts as a reagent in various chemical reactions, facilitating the formation of new bonds and compounds. The molecular targets include nucleophiles and electrophiles, which participate in the reaction pathways to yield the desired products.
Comparison with Similar Compounds
Similar Compounds
N-(carbamoylamino)-N'-phenylcarbamimidothioic acid can be compared with other similar compounds, such as:
Carbonyldiimidazole (CDI): This compound is structurally similar and is also used in peptide synthesis.
Phosgene: Used as a reagent in the synthesis of this compound.
Imidazole: A key reactant in the preparation of this compound.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and applications. Unlike other similar compounds, it offers distinct advantages in terms of yield, purity, and versatility in various chemical reactions.
Properties
IUPAC Name |
N-(carbamoylamino)-N'-phenylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJECTKACDSHLMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(NNC(=O)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(NNC(=O)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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